molecular formula C16H19NO2 B14587815 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol CAS No. 61595-32-2

5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol

Cat. No.: B14587815
CAS No.: 61595-32-2
M. Wt: 257.33 g/mol
InChI Key: ISJFCXNOOTWULG-UHFFFAOYSA-N
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Description

5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines This compound features a pyridine ring substituted with benzyloxy, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a benzyloxy methyl group. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material, followed by the addition of the benzyloxy methyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to dissolve reactants and control reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-methylpyridin-3-ol: Lacks the benzyloxy group, resulting in different chemical reactivity and biological activity.

    5-(Methoxymethyl)-4-ethyl-2-methylpyridin-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group, leading to variations in polarity and solubility.

Uniqueness

5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61595-32-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(phenylmethoxymethyl)pyridin-3-ol

InChI

InChI=1S/C16H19NO2/c1-3-15-14(9-17-12(2)16(15)18)11-19-10-13-7-5-4-6-8-13/h4-9,18H,3,10-11H2,1-2H3

InChI Key

ISJFCXNOOTWULG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1COCC2=CC=CC=C2)C)O

Origin of Product

United States

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